molecular formula C6H13NO2 B12821699 ((2R,6S)-6-methylmorpholin-2-yl)methanol

((2R,6S)-6-methylmorpholin-2-yl)methanol

Cat. No.: B12821699
M. Wt: 131.17 g/mol
InChI Key: RLUNMFUEXOEXSZ-NTSWFWBYSA-N
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Description

((2R,6S)-6-methylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a six-membered morpholine ring with a hydroxymethyl group at the 2-position and a methyl group at the 6-position. The compound’s molecular formula is C6H13NO2, with a molecular weight of 147.17 g/mol (calculated). Its SMILES notation is C[C@@H]1CNCC@@HCO, and it is identified by the InChIKey RLUNMFUEXOEXSZ-PHDIDXHHSA-N .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2R,6S)-6-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

RLUNMFUEXOEXSZ-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)CO

Canonical SMILES

CC1CNCC(O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6S)-6-methylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of ((2R,6S)-6-methylmorpholin-2-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like crystallization or distillation are employed to obtain the final product with the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ((2R,6S)-6-methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: ((2R,6S)-6-methylmorpholin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its morpholine ring is a common motif in many bioactive molecules, making it a subject of interest for medicinal chemists.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antifungal and antiviral agents. The presence of the morpholine ring enhances the compound’s ability to interact with biological targets.

Industry: In the industrial sector, ((2R,6S)-6-methylmorpholin-2-yl)methanol is used in the production of specialty chemicals and materials. Its reactivity and chiral nature make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ((2R,6S)-6-methylmorpholin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The morpholine ring’s nitrogen atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction pathways.

    Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Derivatives

a) [(2R,6R)-6-Methylmorpholin-2-yl]methanol Hydrochloride
  • Molecular Formula: C6H13NO2·HCl
  • CAS No.: 2409588-87-8
  • Key Differences : The (2R,6R) stereoisomer differs in the spatial arrangement of the methyl and hydroxymethyl groups, impacting hydrogen-bonding capacity and solubility. As a hydrochloride salt, it exhibits enhanced crystallinity and stability compared to the free base .
  • Applications : Used in pharmaceutical intermediates for chiral synthesis .
b) ((2S,6S)-6-Methylmorpholin-2-yl)methanol Hydrochloride
  • CAS No.: 1092460-72-4
  • Properties: This diastereomer demonstrates distinct solubility and reactivity profiles due to altered stereochemistry.

Substituted Morpholine Derivatives

a) ((2R,6S)-4-Benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
  • Molecular Formula: C20H25NO3
  • CAS No.: 1093085-89-2
  • Key Features: Incorporates benzyl and benzyloxymethyl groups, increasing hydrophobicity and molecular weight (327.42 g/mol).
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation), requiring stringent handling protocols .
b) [(2R,6R)-6-Methyl-4-(8-trifluoromethylquinolin-5-yl)morpholin-2-yl]methanol
  • Synthesis: Prepared via palladium-catalyzed coupling under microwave irradiation (41% yield). The trifluoromethylquinoline moiety introduces strong electron-withdrawing effects, altering electronic properties and bioavailability .
  • Applications: Potential use in antimicrobial agents, analogous to sparfloxacin derivatives ().

Hydrochloride Salts

Hydrochloride derivatives, such as [(2R,6R)-6-Methylmorpholin-2-yl]methanol hydrochloride, are prioritized in drug development due to:

  • Enhanced Stability : Reduced hygroscopicity compared to free bases.
  • Improved Bioavailability : Higher solubility in aqueous media facilitates absorption .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
((2R,6S)-6-methylmorpholin-2-yl)methanol 147.17 Not reported Moderate in polar solvents
[(2R,6R)-6-Methylmorpholin-2-yl]methanol HCl 183.64 Not reported High in water
((2R,6S)-4-Benzyl derivative) 327.42 Not reported Low (hydrophobic)

Biological Activity

((2R,6S)-6-methylmorpholin-2-yl)methanol is a chiral morpholine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating key biological pathways.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₆H₁₃NO₂
  • Molecular Weight : 131.17 g/mol
  • Functional Groups : Hydroxymethyl group at the 2-position and a methyl group at the 6-position of the morpholine ring.

The stereochemistry of ((2R,6S)-6-methylmorpholin-2-yl)methanol plays a crucial role in its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The primary mechanism of action for ((2R,6S)-6-methylmorpholin-2-yl)methanol involves its interaction with the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is critical for regulating cell growth, proliferation, and metabolism. The compound has been shown to increase the phosphorylation of mTOR and its downstream targets, which may enhance cellular functions relevant to cancer therapy and metabolic disorders.

Biological Activities

Research indicates that ((2R,6S)-6-methylmorpholin-2-yl)methanol exhibits various biological activities:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication by targeting host cell mechanisms. Its structural analogs have been explored for their efficacy against RNA viruses .
  • Modulation of Enzyme Activity : It may act as a ligand for G-protein coupled receptors (GPCRs) and influence metabolic enzyme activities, which could lead to therapeutic effects in various biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of ((2R,6S)-6-methylmorpholin-2-yl)methanol:

  • Anticancer Potential : A study demonstrated that compounds similar to ((2R,6S)-6-methylmorpholin-2-yl)methanol can inhibit the mTOR pathway, suggesting potential applications in cancer treatment. The modulation of this pathway can lead to reduced tumor growth in preclinical models.
  • Antiviral Efficacy : Research on related morpholine derivatives indicated that they could effectively inhibit viral replication mechanisms. For example, certain analogs showed significant antiviral activity against MERS-CoV with low cytotoxicity .
  • Pharmacological Studies : Investigations into the pharmacokinetics of morpholine derivatives revealed rapid metabolism and clearance in vivo, highlighting the need for further studies on bioavailability and therapeutic dosing.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(2S,6R)-6-methylmorpholin-2-yl)methanolStructureDiastereomer with different stereochemistry at the 6-position
(2R,6R)-6-methylmorpholin-2-yl)methanolStructureDifferent stereochemistry at both the 2- and 6-positions
MorpholineStructureParent compound without substitutions

The unique stereochemistry and functional groups of ((2R,6S)-6-methylmorpholin-2-yl)methanol enhance its potential applications compared to its analogs.

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